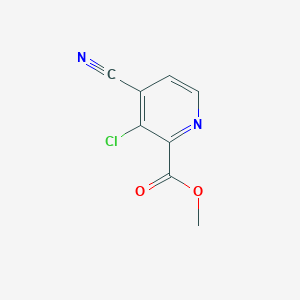

Methyl 3-chloro-4-cyanopicolinate

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H5ClN2O2 |

|---|---|

Molecular Weight |

196.59 g/mol |

IUPAC Name |

methyl 3-chloro-4-cyanopyridine-2-carboxylate |

InChI |

InChI=1S/C8H5ClN2O2/c1-13-8(12)7-6(9)5(4-10)2-3-11-7/h2-3H,1H3 |

InChI Key |

JROBKJJZKUXKHK-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=NC=CC(=C1Cl)C#N |

Origin of Product |

United States |

Strategic Methodologies for the Synthesis of Methyl 3 Chloro 4 Cyanopicolinate

Retrosynthetic Analysis and Precursor Identification

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For Methyl 3-chloro-4-cyanopicolinate, a primary disconnection can be made at the ester linkage, separating the picolinate (B1231196) core from the methyl group. This suggests a late-stage esterification of a 3-chloro-4-cyanopicolinic acid precursor.

Further deconstruction of the 3-chloro-4-cyanopicolinic acid intermediate involves the disconnection of the chloro and cyano groups. This leads to the identification of a simpler picolinic acid or pyridine (B92270) ring that can be functionalized. The key challenge lies in the selective introduction of the chloro and cyano groups at the C-3 and C-4 positions, respectively. A retrosynthetic approach might consider a precursor like 2-picolinic acid, which would require subsequent chlorination and cyanation. Alternatively, a more convergent strategy could involve the construction of the pyridine ring with some of the required substituents already in place.

Development of Novel Synthetic Routes

The synthesis of highly substituted pyridines often necessitates the development of novel and efficient synthetic routes. These routes can be broadly categorized into methods that build the pyridine core and those that functionalize a pre-existing pyridine ring.

Cyclization Approaches to the Pyridine Core

The fundamental structure of this compound is a pyridine ring. Several classical and modern methods exist for the synthesis of the pyridine core.

Condensation Reactions: The Hantzsch pyridine synthesis, a classic method, involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia (B1221849) to form a dihydropyridine (B1217469), which is then oxidized to the corresponding pyridine. baranlab.org Modifications to this method allow for the synthesis of unsymmetrical pyridines. baranlab.org Another historical approach is the Chichibabin pyridine synthesis, which involves the condensation of aldehydes, ketones, or α,β-unsaturated carbonyl compounds with ammonia or its derivatives, though it often suffers from low yields. wikipedia.org

Cycloaddition Reactions: Inverse-electron-demand Diels-Alder reactions of 1,2,4-triazines with enamines or ynamines can provide a route to substituted pyridines. baranlab.org

Transition Metal-Catalyzed Cyclizations: Modern methods often employ transition metals like palladium or copper to catalyze the cyclization of acyclic precursors, offering improved yields and selectivity. For instance, the Bönnemann cyclization utilizes a cobalt catalyst for the co-cyclotrimerization of an alkyne and a nitrile to form a pyridine. wikipedia.org

| Cyclization Approach | Description | Key Features |

| Hantzsch Pyridine Synthesis | Condensation of an aldehyde, β-ketoester, and ammonia. | Forms a dihydropyridine intermediate that requires oxidation. baranlab.org |

| Chichibabin Pyridine Synthesis | Condensation of carbonyl compounds with ammonia. | Often results in low yields but uses inexpensive precursors. wikipedia.org |

| Inverse-Demand Diels-Alder | Reaction of electron-deficient dienes with electron-rich dienophiles. | Provides a route to highly substituted pyridines. baranlab.org |

| Bönnemann Cyclization | Cobalt-catalyzed reaction of an alkyne and a nitrile. | Can be performed under mild, photoinduced conditions. wikipedia.org |

Selective Functionalization of Pyridine Rings

Once the pyridine ring is formed, the next critical step is the selective introduction of the chloro and cyano groups at the desired positions.

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic and heteroaromatic rings. baranlab.org This strategy relies on a directing group (DMG) that coordinates to an organolithium base, facilitating deprotonation at the adjacent ortho position. baranlab.org For pyridines, a directing group is often necessary to control the site of metalation. uwindsor.ca

In the context of synthesizing this compound, a suitable directing group at the C-2 position (such as a carboxylic acid or a derivative) could direct lithiation to the C-3 position. The resulting lithiated species can then be quenched with an electrophilic chlorine source (e.g., N-chlorosuccinimide) to introduce the chloro group. Subsequent introduction of the cyano group at the C-4 position could potentially be achieved through another DoM sequence, although steric and electronic factors would need to be carefully considered. The presence of a directing group can significantly influence the regioselectivity of metalation on the pyridine ring. nih.gov

It's important to note that direct lithiation of pyridine itself can be complicated by the nucleophilic addition of the alkyllithium reagent. baranlab.org Therefore, the use of lithium amide bases like LDA is often preferred for the deprotonation of pyridines. uwindsor.ca

The electronic nature of the pyridine ring, with its electron-withdrawing nitrogen atom, makes it less reactive towards electrophilic aromatic substitution than benzene (B151609), resembling a deactivated benzene ring like nitrobenzene. matanginicollege.ac.inuoanbar.edu.iq Electrophilic attack generally occurs at the C-3 and C-5 positions, as this avoids placing a positive charge on the electronegative nitrogen atom in the resonance intermediates. aklectures.comquora.com However, these reactions often require harsh conditions and can result in low yields. matanginicollege.ac.in

Conversely, the pyridine ring is activated towards nucleophilic aromatic substitution, particularly at the C-2, C-4, and C-6 positions. uoanbar.edu.iq This is due to the ability of the electronegative nitrogen to stabilize the negative charge in the Meisenheimer-like intermediate. matanginicollege.ac.in

For the synthesis of this compound, a strategy could involve the nitration of a pyridine precursor at the 3-position, followed by reduction to an amino group, which can then be converted to a chloro group via a Sandmeyer-type reaction. The introduction of the cyano group at the C-4 position could potentially proceed through a nucleophilic aromatic substitution on a pre-functionalized pyridine ring, such as a 4-halopyridine.

The use of pyridine N-oxides can be a valuable strategy to modulate the reactivity of the pyridine ring. The N-oxide group activates the ring towards both electrophilic and nucleophilic attack, particularly at the 2- and 4-positions. matanginicollege.ac.inquora.com

| Substitution Type | Reactivity of Pyridine | Favored Positions | Conditions |

| Electrophilic Aromatic Substitution | Deactivated compared to benzene. matanginicollege.ac.inuoanbar.edu.iq | C-3, C-5. aklectures.comquora.com | Harsh conditions, often low yielding. matanginicollege.ac.in |

| Nucleophilic Aromatic Substitution | Activated compared to benzene. uoanbar.edu.iq | C-2, C-4, C-6. uoanbar.edu.iq | Generally milder conditions. |

Esterification Techniques for Picolinate Formation

The final step in the synthesis is the esterification of the picolinic acid derivative to form the methyl ester. Several methods can be employed for this transformation.

A common method involves the conversion of the carboxylic acid to an acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with methanol (B129727). nih.govchemicalbook.com This is a reliable and high-yielding method.

Alternatively, Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, can be used. For pyridine carboxylic acids, the use of an alkane sulfonic acid catalyst in the presence of a water-immiscible organic solvent to azeotropically remove water can lead to near-theoretical yields. google.com

Another approach is the use of coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC), to facilitate the esterification. However, in the case of picolinic acid, this method can be complicated by the rearrangement of the intermediate O-acylurea to a less reactive N-acylurea. researchgate.net

More reactive esters, such as N-hydroxysuccinimidyl or p-nitrophenyl esters, can also be prepared as intermediates, which then readily react with methanol to form the desired methyl picolinate. nih.govresearchgate.net

Catalytic Methodologies in Picolinate Synthesis

The construction of the densely functionalized picolinate core of this compound relies on advanced catalytic methods. Key transformations include the introduction of the cyano group onto a pre-functionalized pyridine ring and the formation of the picolinate structure itself.

One of the most significant challenges is the introduction of the cyano group at the C-4 position adjacent to a chloro-substituent. Modern transition-metal-catalyzed cross-coupling reactions offer a powerful solution. Nickel-catalyzed cyanation of (hetero)aryl chlorides has emerged as a robust and practical method. nih.govnih.gov These reactions typically employ a Ni(II) precatalyst, which is reduced in situ to the active Ni(0) species. A variety of ligands can be used to modulate the reactivity and stability of the catalyst, with phosphine-based ligands like dppf (1,1'-bis(diphenylphosphino)ferrocene) or Josiphos being particularly effective. nih.govorganic-chemistry.org The cyanation can be performed using various cyanide sources, including less toxic and more manageable reagents like potassium ferrocyanide (K₄[Fe(CN)₆]) or zinc cyanide (Zn(CN)₂). nih.govorganic-chemistry.org The use of K₄[Fe(CN)₆] is especially noteworthy as it represents a less hazardous alternative to other cyanide sources, enhancing the safety profile of the synthesis. nih.gov

Another catalytic approach involves the assembly of the pyridine ring itself through a multi-component reaction. For instance, a cooperative vinylogous anomeric-based oxidation using a Zirconium-based metal-organic framework (MOF) catalyst, UiO-66(Zr)-N(CH₂PO₃H₂)₂, has been reported for the synthesis of various picolinate derivatives. nih.govnih.govrsc.org Such a strategy could theoretically be adapted to construct the desired scaffold by choosing appropriately substituted starting materials. This method involves the condensation of an aldehyde, an ammonium (B1175870) source, malononitrile, and a 2-oxo-propanoate in the presence of the heterogeneous catalyst at ambient temperatures. nih.gov The use of a solid-supported, recyclable catalyst makes this an attractive green chemistry approach.

Optimization of Reaction Conditions and Yields

Achieving optimal yields and purity for this compound requires systematic optimization of reaction parameters for the key synthetic steps. The nickel-catalyzed cyanation of a hypothetical precursor, Methyl 3,4-dichloropicolinate, serves as an illustrative example for such an optimization process. Factors including the choice of catalyst, ligand, solvent, temperature, and base are critical determinants of reaction success.

A typical optimization study, presented in the data table below, would involve screening these parameters. The initial reaction might be set up using a standard Ni(II) precatalyst like NiCl₂(dppf) with a cyanide source such as Zn(CN)₂ in a polar aprotic solvent like DMAc. The temperature would be varied to find the optimal balance between reaction rate and catalyst decomposition. Additives, such as tetrabutylammonium (B224687) bromide (TBABr), may also be employed to improve the solubility of the cyanide salt, thereby enhancing reactivity. organic-chemistry.org

Table 1: Optimization of Nickel-Catalyzed Cyanation of Methyl 3,4-dichloropicolinate

| Entry | Ni-Precatalyst (mol%) | Ligand (mol%) | Cyanide Source | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Ni(acac)₂ (5) | dppf (10) | Zn(CN)₂ | DMAc | 80 | 12 | 45 |

| 2 | NiCl₂(dppf) (5) | - | Zn(CN)₂ | DMAc | 80 | 12 | 62 |

| 3 | NiCl₂(dppf) (5) | - | Zn(CN)₂ | NMP | 80 | 12 | 58 |

| 4 | NiCl₂(dppf) (5) | - | Zn(CN)₂ | DMAc | 100 | 8 | 75 |

| 5 | NiCl₂(dppf) (2.5) | - | Zn(CN)₂ | DMAc | 120 | 6 | 88 |

| 6 | NiCl₂(dppf) (2.5) | - | K₄[Fe(CN)₆] | DMAc/H₂O | 120 | 6 | 85 |

| 7 | NiCl₂(JosiPhos) (2.5) | - | K₄[Fe(CN)₆] | DMAc/H₂O | 120 | 6 | 91 |

This table is a hypothetical representation based on established principles of reaction optimization for nickel-catalyzed cyanations.

The data illustrates a logical progression of optimization. Switching to a more efficient precatalyst and increasing the temperature significantly improves the yield (Entries 1-4). Further investigation might show that reducing the catalyst loading is possible at higher temperatures without compromising the yield, which is economically favorable (Entry 5). Finally, screening alternative cyanide sources and ligand systems could lead to a highly efficient protocol with excellent yield (Entries 6 & 7). nih.gov

Scalable Synthetic Protocols for Research Production

A plausible and scalable multi-step protocol for producing gram-scale quantities of this compound for research purposes can be proposed based on established chemical transformations. This hypothetical route begins with a commercially available starting material, 2-picolinic acid.

Step 1: Synthesis of Methyl picolinate To a solution of 2-picolinic acid (1.0 eq) in methanol (5-10 volumes), thionyl chloride (1.2 eq) is added dropwise at 0 °C. The reaction mixture is then heated to reflux for 4-6 hours. Upon completion, the solvent is removed under reduced pressure, and the residue is neutralized with a saturated aqueous solution of sodium bicarbonate. The product, Methyl picolinate, is extracted with ethyl acetate, and the organic layers are combined, dried over anhydrous sodium sulfate, and concentrated to yield the ester, which can be used in the next step without further purification.

Step 2: Regioselective Chlorination The Methyl picolinate (1.0 eq) is dissolved in a suitable solvent like acetonitrile. A hypervalent iodine catalyst, along with a chlorine source such as sodium chloride, is added. google.com The reaction is heated to facilitate the regioselective chlorination at the C-3 and C-4 positions, which may require specific directing group strategies not detailed in the general literature. Purification by column chromatography would be necessary to isolate the desired Methyl 3,4-dichloropicolinate intermediate.

Step 3: Nickel-Catalyzed Monocyanation The intermediate Methyl 3,4-dichloropicolinate (1.0 eq) is subjected to a nickel-catalyzed cyanation. In a reaction vessel, the dichloro-picolinate, NiCl₂(JosiPhos) (2.5 mol%), and K₄[Fe(CN)₆] (0.6 eq) are combined in a mixture of DMAc and water. nih.gov The reaction is heated to 120 °C for approximately 6 hours, with progress monitored by TLC or LC-MS. The selective cyanation at the C-4 position is expected due to electronic effects. After cooling, the reaction mixture is partitioned between water and ethyl acetate. The organic phase is washed with brine, dried, and concentrated. The crude product is then purified by silica (B1680970) gel column chromatography to afford the final compound, this compound.

This proposed protocol combines well-established reactions to construct the target molecule in a logical sequence, providing a framework for its synthesis on a scale suitable for laboratory research.

Advanced Chemical Transformations and Reactivity Profiling

Reactivity of the Pyridine (B92270) Ring System

The pyridine ring in Methyl 3-chloro-4-cyanopicolinate is electron-deficient due to the electronegativity of the nitrogen atom. This inherent electronic property, further amplified by the presence of the electron-withdrawing chloro and cyano groups, dictates its reactivity towards both nucleophilic and electrophilic reagents.

Nucleophilic Aromatic Substitution at the Chloro Position

The chlorine atom at the 3-position of the pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr). The electron-deficient nature of the pyridine ring, enhanced by the cyano group at the 4-position and the methyl ester at the 2-position, facilitates the attack of nucleophiles. The reactivity of halopyridines towards nucleophilic substitution is generally highest at the 2- and 4-positions due to the ability of the nitrogen atom to stabilize the negative charge in the Meisenheimer intermediate through resonance. While the 3-position is less activated, the presence of the strongly electron-withdrawing cyano group para to the nitrogen and meta to the chlorine can still promote substitution reactions.

A variety of nucleophiles can displace the chloro group, leading to a diverse range of substituted picolinates. These reactions are crucial for the synthesis of more complex molecules with potential applications in pharmaceuticals and materials science.

| Nucleophile | Reagent Example | Product Type | Plausible Reaction Conditions | Expected Outcome |

| Amine | Primary or Secondary Amine (e.g., Aniline, Morpholine) | 3-Amino-4-cyanopicolinate derivative | Heat in a polar aprotic solvent (e.g., DMF, DMSO) with a base (e.g., K₂CO₃) | High yield of the corresponding amino-substituted product. beilstein-journals.orgnih.gov |

| Alkoxide | Sodium Methoxide (NaOMe) | 3-Methoxy-4-cyanopicolinate derivative | Reflux in methanol (B129727) | Formation of the methoxy-substituted product. stackexchange.com |

| Thiolate | Sodium Thiophenoxide (NaSPh) | 3-(Phenylthio)-4-cyanopicolinate derivative | Room temperature or gentle heating in a polar solvent (e.g., DMF) | Efficient displacement of the chloride to form the thioether. |

| Hydroxide (B78521) | Sodium Hydroxide (NaOH) | 3-Hydroxy-4-cyanopicolinate derivative | Heating in an aqueous or mixed aqueous/organic solvent system | Hydrolysis of the chloro group to a hydroxyl group. |

This table presents plausible reaction conditions and outcomes based on the general reactivity of activated halopyridines. Specific experimental validation for this compound is required.

Electrophilic Aromatic Substitution Reactivity

The pyridine ring is notoriously unreactive towards electrophilic aromatic substitution (EAS) due to the deactivating effect of the electronegative nitrogen atom, which also forms a stable complex with the Lewis acid catalysts typically used in these reactions. libretexts.org The presence of additional electron-withdrawing groups, such as the chloro, cyano, and methyl ester moieties in this compound, further deactivates the ring, making EAS reactions extremely challenging.

When electrophilic substitution does occur on a pyridine ring, it is generally directed to the 3-position, as the intermediates for attack at the 2-, 4-, and 6-positions are significantly destabilized by placing a positive charge on the electronegative nitrogen atom. libretexts.org For this compound, the remaining unsubstituted positions are at C-5 and C-6. Given the directing effects of the existing substituents, any potential electrophilic attack would likely be disfavored. However, under forcing conditions, some reactions might be possible.

| Reaction | Reagent Example | Expected Product | Plausible Reaction Conditions | Notes |

| Nitration | HNO₃ / H₂SO₄ | Methyl 3-chloro-4-cyano-5-nitropicolinate | Harsh conditions (high temperature) | Very low yield expected due to severe ring deactivation. scribd.com |

| Halogenation | Br₂ / FeBr₃ or NBS | Methyl 5-bromo-3-chloro-4-cyanopicolinate | Forcing conditions, potentially with oleum | Low reactivity and potential for multiple side reactions. youtube.com |

This table illustrates the expected low reactivity towards electrophilic aromatic substitution based on established principles for deactivated pyridine rings. Experimental verification under forcing conditions would be necessary.

Reactions Involving the Cyano Group

The cyano group at the 4-position of this compound is a versatile functional group that can undergo a variety of chemical transformations, providing access to a wide array of derivatives.

Hydrolysis and Amidation Reactions

The cyano group can be hydrolyzed under acidic or basic conditions to first yield a carboxamide and then a carboxylic acid. The rate of hydrolysis can be influenced by the electronic nature of the pyridine ring. nih.gov The ester group can also be hydrolyzed, and the relative reactivity of the cyano and ester groups will depend on the specific reaction conditions.

| Reaction | Reagent/Conditions | Primary Product |

| Acid-catalyzed Hydrolysis | Concentrated HCl, heat | 3-Chloro-4-carboxypicolinic acid |

| Base-catalyzed Hydrolysis | Aqueous NaOH, heat | 3-Chloro-4-carboxypicolinic acid (as salt) |

| Partial Hydrolysis | H₂SO₄ in H₂O (controlled) | Methyl 3-chloro-4-(aminocarbonyl)picolinate |

| Amidation | H₂O₂, base | Methyl 3-chloro-4-(aminocarbonyl)picolinate |

This table outlines the expected products from the hydrolysis and amidation of the cyano group, which are common transformations for aromatic nitriles. youtube.com

Furthermore, the methyl ester can undergo amidation by direct reaction with amines, often requiring a catalyst, to form the corresponding picolinamide.

Reduction to Aldehyde or Amine Derivatives

The cyano group can be selectively reduced to either an aldehyde or a primary amine, depending on the reducing agent and reaction conditions.

Reduction to Aldehyde: Diisobutylaluminum hydride (DIBAL-H) is a common reagent for the partial reduction of nitriles to aldehydes. The reaction proceeds through an imine intermediate, which is hydrolyzed upon workup to afford the aldehyde. This transformation is typically carried out at low temperatures to prevent over-reduction to the amine. masterorganicchemistry.com

Reduction to Amine: Catalytic hydrogenation is a widely used method for the reduction of nitriles to primary amines. Various catalysts, such as Raney nickel or palladium on carbon, can be employed, often under hydrogen pressure. The presence of the chlorine atom on the pyridine ring requires careful selection of the catalyst and reaction conditions to avoid dehalogenation. google.com

| Transformation | Reagent | Product | Key Considerations |

| Reduction to Aldehyde | 1. DIBAL-H, Toluene, -78 °C2. Aqueous workup | Methyl 3-chloro-4-formylpicolinate | Low temperature is crucial to stop the reaction at the aldehyde stage. masterorganicchemistry.com |

| Reduction to Amine | H₂, Raney Ni, NH₃/MeOH | Methyl 3-chloro-4-(aminomethyl)picolinate | Ammonia (B1221849) is often added to suppress the formation of secondary amines. google.com |

This table summarizes established methods for the reduction of nitriles on pyridine rings, which are applicable to this compound.

Cycloaddition Reactions (e.g., to form Tetrazoles)

The cyano group can participate in cycloaddition reactions, most notably the [3+2] cycloaddition with azides to form tetrazole rings. This reaction is a powerful tool for the synthesis of 5-substituted tetrazoles, which are important scaffolds in medicinal chemistry due to their bioisosteric relationship with carboxylic acids. The reaction is often catalyzed by Lewis acids or metal salts. nih.govnih.govresearchgate.netorganic-chemistry.org

The reaction of this compound with sodium azide (B81097) in the presence of a suitable catalyst, such as zinc chloride or an ammonium (B1175870) salt, would be expected to yield the corresponding 5-(3-chloro-2-(methoxycarbonyl)pyridin-4-yl)-1H-tetrazole.

| Reaction | Reagents | Product |

| Tetrazole Formation | NaN₃, ZnCl₂ (or NH₄Cl), DMF, heat | Methyl 3-chloro-4-(1H-tetrazol-5-yl)picolinate |

This table illustrates a key cycloaddition reaction of the cyano group, a widely used transformation for the synthesis of tetrazole-containing heterocycles.

Transformations at the Methyl Ester Moiety

The methyl ester group of this compound is amenable to a variety of transformations, allowing for the introduction of diverse functional groups. These reactions include transesterification, saponification followed by decarboxylation, and amidation.

Transesterification Reactions

Transesterification is a fundamental process for converting the methyl ester of this compound into other esters. This reaction is typically achieved by reacting the methyl ester with an excess of another alcohol in the presence of an acid or base catalyst. The equilibrium-driven nature of this reaction often necessitates the use of the alcohol reactant as the solvent to drive the reaction to completion. nih.gov

Under acidic conditions, the reaction proceeds via protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the alcohol. researchgate.net Basic conditions, often employing an alkoxide, facilitate the reaction through nucleophilic acyl substitution. google.com

The general scheme for the transesterification of this compound is as follows:

General Reaction Scheme for Transesterification

| Reactant | Catalyst | Product |

| This compound | Acid or Base | Alkyl 3-chloro-4-cyanopicolinate |

| R-OH |

This table illustrates the general transformation and is based on established principles of transesterification reactions.

Saponification and Decarboxylation Pathways

Saponification, the hydrolysis of the methyl ester group under basic conditions, yields the corresponding carboxylate salt. nih.gov This reaction is typically carried out using a strong base such as sodium hydroxide or potassium hydroxide in an aqueous or alcoholic solution. The resulting carboxylate salt can then be neutralized with an acid to afford 3-chloro-4-cyanopicolinic acid.

Further heating of 3-chloro-4-cyanopicolinic acid can lead to decarboxylation, the removal of the carboxylic acid group as carbon dioxide. This process is often facilitated by the presence of a catalyst or by performing the reaction in a high-boiling point solvent.

A plausible reaction pathway for the saponification and subsequent decarboxylation is detailed below:

Reaction Pathway for Saponification and Decarboxylation

| Starting Material | Reagents | Intermediate | Product |

| This compound | 1. NaOH, H₂O/MeOH2. H₃O⁺ | 3-chloro-4-cyanopicolinic acid | 3-chloro-4-cyanopyridine |

| Heat (-CO₂) |

This table outlines a potential synthetic route based on general chemical principles of saponification and decarboxylation.

Amidation with Primary and Secondary Amines

The methyl ester of this compound can be converted to the corresponding amide by reaction with primary or secondary amines. This amidation can be achieved through various methods. One common approach involves the direct reaction of the ester with an amine, which may require elevated temperatures.

Alternatively, the carboxylic acid obtained from saponification can be coupled with an amine using a variety of coupling agents. A patent describing the synthesis of a related compound, 3-amino-2-chloro-4-methylpyridine, details the conversion of a nitrile to an amide using concentrated sulfuric acid, followed by a Hofmann rearrangement to yield the amine. nih.gov Specifically, 2-chloro-3-cyano-4-methylpyridine was treated with concentrated sulfuric acid at elevated temperatures to produce 2-chloro-3-amido-4-methylpyridine. nih.gov While this illustrates the formation of an amide from a cyano group in a similar scaffold, direct amidation of the ester is also a viable route.

The following table summarizes a representative amidation reaction:

Amidation of this compound

| Reactant 1 | Reactant 2 | Coupling Agent/Conditions | Product |

| This compound | R¹R²NH (Primary or Secondary Amine) | Heat or Coupling Reagents | N,N-disubstituted-3-chloro-4-cyanopicolinamide |

This table provides a general overview of the amidation reaction.

Palladium-Catalyzed Cross-Coupling Reactions

The chlorine atom at the 3-position of the pyridine ring provides a handle for various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon bonds, enabling the synthesis of a wide array of complex molecules.

Suzuki-Miyaura Coupling with Boronic Acids/Esters

The Suzuki-Miyaura coupling is a versatile method for forming a carbon-carbon bond between the 3-position of the picolinate (B1231196) and an organic group from a boronic acid or ester. This reaction is catalyzed by a palladium(0) complex and requires a base to activate the boronic acid. The reactivity of the chloro-picolinate in Suzuki coupling is influenced by the electronic nature of the pyridine ring and the specific palladium catalyst and ligands employed. For electron-poor aryl chlorides, such as chloropyridines, traditional palladium catalysts with triarylphosphine ligands can be effective.

A typical Suzuki-Miyaura coupling reaction is depicted below:

Suzuki-Miyaura Coupling of this compound

| Aryl Halide | Coupling Partner | Catalyst | Base | Product |

| This compound | R-B(OH)₂ (Aryl or Vinyl Boronic Acid) | Pd(PPh₃)₄ or other Pd(0) complex | K₂CO₃, Cs₂CO₃, or other base | Methyl 3-aryl-4-cyanopicolinate |

This table outlines the general components of a Suzuki-Miyaura coupling reaction.

Heck and Sonogashira Coupling Reactions

The Heck reaction and the Sonogashira reaction are other important palladium-catalyzed cross-coupling reactions that can be applied to this compound.

The Heck reaction involves the coupling of the 3-chloro-picolinate with an alkene to form a substituted alkene. google.com The reaction is typically catalyzed by a palladium complex in the presence of a base. google.com

The Sonogashira reaction enables the formation of a carbon-carbon bond between the 3-position of the picolinate and a terminal alkyne. This reaction is generally co-catalyzed by palladium and copper salts in the presence of a base.

The table below summarizes the key aspects of these two reactions:

Heck and Sonogashira Coupling Reactions

| Reaction | Coupling Partner | Catalyst System | Product |

| Heck Reaction | Alkene (e.g., Styrene, Acrylate) | Pd(OAc)₂, PPh₃, Base (e.g., Et₃N) | Methyl 3-alkenyl-4-cyanopicolinate |

| Sonogashira Reaction | Terminal Alkyne | Pd(PPh₃)₂Cl₂, CuI, Base (e.g., Et₃N) | Methyl 3-alkynyl-4-cyanopicolinate |

This table provides a general summary of the Heck and Sonogashira reactions as they would apply to the target molecule.

Buchwald-Hartwig Amination for Diversification

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. This reaction is instrumental in medicinal chemistry and materials science for the synthesis of aryl and heteroaryl amines. For this compound, the chloro substituent at the 3-position serves as a handle for such cross-coupling reactions, enabling the introduction of a wide range of amino functionalities and thus allowing for extensive molecular diversification.

The reactivity of the C-Cl bond in this compound towards Buchwald-Hartwig amination is influenced by the electronic nature of the pyridine ring, which is rendered electron-deficient by the nitrogen atom and the electron-withdrawing cyano and methoxycarbonyl groups. This inherent electronic property facilitates the oxidative addition of palladium to the C-Cl bond, a key step in the catalytic cycle. libretexts.org

A general protocol for the Buchwald-Hartwig amination of this compound would involve the reaction of the substrate with a primary or secondary amine in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of ligand is crucial for the success of the reaction, with bulky, electron-rich phosphine ligands often providing the best results. sigmaaldrich.cn

Table 1: Postulated Reaction Conditions for Buchwald-Hartwig Amination of this compound

| Parameter | Condition |

| Substrate | This compound |

| Amine | Various primary and secondary amines |

| Palladium Precatalyst | Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) or Pd(OAc)₂ (Palladium(II) acetate) |

| Ligand | XPhos, RuPhos, or other bulky phosphine ligands |

| Base | NaOtBu (Sodium tert-butoxide) or K₃PO₄ (Potassium phosphate) |

| Solvent | Toluene or Dioxane |

| Temperature | 80-120 °C |

This table represents a generalized set of conditions and would require optimization for specific amine coupling partners.

The successful implementation of the Buchwald-Hartwig amination on this scaffold would yield a library of novel 3-amino-4-cyanopicolinate derivatives, which could be further elaborated or screened for biological activity.

Chemo- and Regioselectivity Studies of Transformations

The presence of multiple reactive sites in this compound—namely the chloro, cyano, and ester functionalities, as well as the pyridine ring itself—necessitates a careful consideration of chemo- and regioselectivity in its chemical transformations.

The pyridine nitrogen and the electron-withdrawing substituents significantly influence the regioselectivity of nucleophilic attacks. In nucleophilic aromatic substitution (SNAᵣ) reactions, attack is generally favored at the positions ortho and para to the ring nitrogen (C2, C4, and C6) due to the stabilization of the anionic Meisenheimer intermediate. stackexchange.com In the case of this compound, the C3-chloro and C4-cyano groups further modulate this reactivity. The electron-withdrawing nature of the cyano group at the 4-position enhances the electrophilicity of the pyridine ring, making it more susceptible to nucleophilic attack.

The chloro group at the 3-position is a primary site for substitution reactions. It can be displaced by various nucleophiles, such as amines, thiols, and alkoxides. bloomtechz.com The relative reactivity of the chloro and cyano groups is a key aspect of chemoselectivity. While the chloro group is an excellent leaving group in nucleophilic aromatic substitution and cross-coupling reactions, the cyano group can also undergo transformations such as reduction to an amine or hydrolysis to a carboxylic acid.

Table 2: Predicted Chemo- and Regioselectivity of this compound in Various Transformations

| Reaction Type | Reagents | Predicted Major Product | Rationale |

| Nucleophilic Aromatic Substitution | R-NH₂ (Amine) | Methyl 3-(alkyl/arylamino)-4-cyanopicolinate | The chloro group is a good leaving group, and the pyridine ring is activated towards nucleophilic attack. |

| Buchwald-Hartwig Amination | R-NH₂, Pd catalyst, ligand, base | Methyl 3-(alkyl/arylamino)-4-cyanopicolinate | Palladium-catalyzed cross-coupling is highly selective for the C-Cl bond. youtube.com |

| Reduction | H₂, Pd/C | Methyl 3-chloro-4-(aminomethyl)picolinate | The cyano group is selectively reduced over the ester and chloro groups under these conditions. |

| Hydrolysis (Basic) | NaOH (aq) | 3-Chloro-4-cyanopicolinic acid | Saponification of the methyl ester is expected under basic conditions. |

The regioselectivity of reactions on the pyridine ring itself, such as electrophilic aromatic substitution, is generally disfavored due to the electron-deficient nature of the ring. However, under specific conditions, such reactions might be possible, with substitution likely directed by the existing substituents.

Application As a Versatile Building Block in Complex Molecular Architectures

Construction of Substituted Pyridine (B92270) Derivatives

The reactivity of the functional groups on methyl 3-chloro-4-cyanopicolinate allows for the stepwise or cascade synthesis of highly substituted pyridine derivatives. The chlorine atom at the 3-position is susceptible to nucleophilic substitution, while the cyano and ester groups can be hydrolyzed, reduced, or otherwise modified. This multi-handle nature makes it a key precursor in generating diverse pyridine-based compounds.

The synthesis of substituted pyridines often involves a cascade reaction that may include cross-coupling, electrocyclization, and oxidation steps. For instance, a modular method for preparing highly substituted pyridines utilizes a copper-catalyzed cross-coupling of alkenylboronic acids with α,β-unsaturated ketoxime O-pentafluorobenzoates, which proceeds through a 3-azatriene intermediate that subsequently undergoes electrocyclization and air oxidation. organic-chemistry.org This approach demonstrates the potential for creating a variety of substitution patterns on the pyridine ring with good functional group tolerance. organic-chemistry.org

Research has also focused on the nucleophilic substitution of polychlorinated pyridines, such as tetrachloro-3-cyanopyridine. researchgate.net These studies show that reactions with nucleophiles like anilines can proceed effectively under mild conditions, leading to highly substituted pyridine products. researchgate.net The chlorine atoms at various positions exhibit different reactivities, allowing for selective substitution. researchgate.net

Table 1: Examples of Reagents for Pyridine Substitution

| Reagent Type | Specific Example | Resulting Moiety |

|---|---|---|

| Nucleophile | Anilines | Arylaminopyridine |

| Nucleophile | Sodium Azide (B81097) | Azidopyridine |

Synthesis of Fused Heterocyclic Systems

The multiple reactive sites of this compound make it an ideal substrate for constructing fused heterocyclic systems, where additional rings are built onto the initial pyridine scaffold.

Annulation, or ring-forming, reactions can exploit the adjacent chloro and cyano functionalities. For example, treatment of related 2-chloro-3-cyanopyridine (B134404) moieties with hydrazine (B178648) can initiate the fusion of a pyrazole (B372694) ring. researchgate.net The resulting aminopyrazole can then undergo further heterocyclization with reagents like acetylacetone (B45752) to form a pyrimidine (B1678525) ring, leading to complex pyrimido[1',2':1,5]pyrazolo[3,4-c]naphthyridine core structures. researchgate.net

Similarly, cascade reactions can be employed to build diverse pyrazolo[3,4-b]pyridine frameworks from 5-aminopyrazoles and alkynyl aldehydes through a 6-endo-dig cyclization. nih.gov This method demonstrates excellent regioselectivity and tolerance for a wide range of functional groups. nih.gov The resulting halogenated products can undergo further transformations, highlighting the utility of this approach in creating molecular diversity. nih.gov

Table 2: Examples of Fused Heterocyclic Systems from Pyridine Precursors

| Starting Pyridine Moiety | Reagent(s) | Fused Ring System Formed | Resulting Core Structure |

|---|---|---|---|

| 2-Chloro-3-cyanopyridine | Hydrazine, then Acetylacetone | Pyrazole, then Pyrimidine | Pyrimido[1',2':1,5]pyrazolo[3,4-c]-2,7-naphthyridine |

| 5-Aminopyrazole | Alkynyl Aldehydes | Pyridine | Pyrazolo[3,4-b]pyridine |

While specific examples detailing the use of this compound in the direct synthesis of bridged pyridine scaffolds are not prevalent in the searched literature, its polysubstituted nature provides the necessary handles for such constructions. Bridged systems often require functional groups at non-adjacent positions that can be linked through a new chain of atoms. The chloro, cyano, and ester groups on the picolinate (B1231196) starting material could, through a series of modifications, be converted into the appropriate functionalities needed to form a bridge across the pyridine ring.

Precursor in the Development of Advanced Organic Materials (e.g., Ligands, Polymers)

The substituted pyridine core is a common structural motif in ligands for metal catalysis and in the monomers for functional polymers. The functional groups of this compound allow for its incorporation into larger, more complex systems designed for specific applications in materials science.

The pyridine nitrogen and other potential donor atoms introduced through substitution can coordinate with metal ions, making derivatives of this compound candidates for new ligands. The synthesis of such ligands often involves the strategic modification of the initial functional groups to create specific chelating environments. For instance, the cyano group could be converted to an amino or other coordinating group, and the chloro group can be replaced via cross-coupling reactions to introduce further coordinating sites.

Role in Multi-Component Reaction Sequences

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials. The diverse reactivity of this compound makes it a suitable candidate for inclusion in MCRs to rapidly generate molecular complexity.

Isocyanide-based MCRs, such as the Passerini and Ugi reactions, are powerful tools for creating peptide-like structures and can be adapted to include heterocyclic components. organic-chemistry.org While direct examples involving this compound were not found, its functional groups could be modified to participate in such reactions. For example, the ester could be hydrolyzed to a carboxylic acid, a key component in these MCRs. The development of novel MCRs is an active area of research, and versatile building blocks like this picolinate derivative are valuable for expanding the scope of accessible molecular architectures. frontiersin.org

Theoretical and Computational Chemistry Investigations

Electronic Structure Analysis and Molecular Orbitals

A thorough investigation into the electronic structure of Methyl 3-chloro-4-cyanopicolinate would be fundamental to understanding its reactivity and properties. Quantum chemical calculations, such as Density Functional Theory (DFT), would be employed to determine the distribution of electrons within the molecule.

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would be of particular interest. The energy and localization of the HOMO indicate the molecule's ability to donate electrons, suggesting sites susceptible to electrophilic attack. Conversely, the LUMO's energy and location point to the molecule's capacity to accept electrons, highlighting regions prone to nucleophilic attack. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity.

Reaction Mechanism Elucidation for Key Transformations

Computational chemistry provides powerful tools to elucidate the mechanisms of chemical reactions. For this compound, this could involve studying its synthesis or subsequent transformations. For instance, the reaction of a precursor with a methylating agent to form the ester could be modeled. mdpi.com

By mapping the potential energy surface of a reaction, chemists can identify transition states, intermediates, and the activation energies associated with different reaction pathways. This allows for a detailed understanding of the reaction kinetics and thermodynamics, helping to predict the most favorable reaction conditions and potential byproducts. For example, in a nucleophilic substitution reaction, calculations could determine whether the reaction proceeds via an SNAr or other mechanism.

Conformational Analysis and Intermolecular Interactions

The three-dimensional structure and flexibility of this compound are critical to its physical and biological properties. Conformational analysis would involve systematically exploring the molecule's potential energy surface by rotating its single bonds, particularly the C-C bond connecting the ester group to the pyridine (B92270) ring. This analysis would identify the most stable conformers and the energy barriers between them. researchgate.net

Furthermore, the study of intermolecular interactions is essential for understanding the compound's behavior in the solid state and in solution. nih.gov Calculations can predict and quantify various non-covalent interactions, such as hydrogen bonding (if applicable), dipole-dipole interactions, and π-π stacking, which can influence crystal packing and solubility. researchgate.net

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, IR Vibrations)

Computational methods are widely used to predict spectroscopic data, which can aid in the identification and characterization of new compounds.

NMR Chemical Shifts: Theoretical calculations can predict the 1H and 13C NMR chemical shifts of this compound. nih.govbohrium.com These predictions are based on calculating the magnetic shielding tensors for each nucleus in the molecule's optimized geometry. idc-online.comnih.gov Comparing the predicted spectra with experimental data can help confirm the compound's structure.

Table 1: Predicted Spectroscopic Data (Hypothetical)

| Nucleus | Predicted Chemical Shift (ppm) |

|---|---|

| 1H (Methyl) | 3.8 - 4.0 |

| 1H (Pyridine Ring) | 7.5 - 8.5 |

| 13C (Carbonyl) | 160 - 170 |

| 13C (Cyano) | 115 - 125 |

| 13C (Pyridine Ring) | 120 - 150 |

IR Vibrations: The vibrational frequencies of the molecule can be calculated to predict its infrared (IR) spectrum. researchgate.net Specific vibrational modes corresponding to the stretching and bending of functional groups like the carbonyl (C=O), cyano (C≡N), and C-Cl bonds can be identified and their theoretical frequencies and intensities calculated. This information is invaluable for interpreting experimental IR spectra.

Quantum Chemical Studies of Reactivity Descriptors

To gain a deeper, quantitative understanding of the reactivity of this compound, various reactivity descriptors derived from quantum chemical calculations would be analyzed. These descriptors, rooted in conceptual DFT, provide insights into the local and global reactivity of the molecule.

Table 2: Key Reactivity Descriptors (Conceptual)

| Descriptor | Definition | Significance |

|---|---|---|

| Electronegativity (χ) | The negative of the chemical potential. | Measures the tendency of a molecule to attract electrons. |

| Chemical Hardness (η) | The resistance to change in electron distribution. | A harder molecule is less reactive. |

| Global Softness (S) | The reciprocal of chemical hardness. | A softer molecule is more reactive. |

| Fukui Functions (f(r)) | The change in electron density at a point r when the total number of electrons is changed. | Identifies the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attack. |

| Local Softness (s(r)) | The product of the global softness and the Fukui function. | Provides a more refined measure of local reactivity. |

By calculating these descriptors, researchers can predict which atoms in this compound are most susceptible to attack by different types of reagents, thereby guiding synthetic strategies and providing a fundamental understanding of its chemical behavior.

Advanced Spectroscopic and Mechanistic Probing of Derivatives

High-Resolution Mass Spectrometry for Isotopic Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule with high accuracy. In the analysis of derivatives of Methyl 3-chloro-4-cyanopicolinate, HRMS would be crucial for confirming their identity. The presence of chlorine in the parent compound and potentially in its derivatives would produce a characteristic isotopic pattern in the mass spectrum. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate ratio of 3:1. This results in a distinctive M and M+2 peak pattern, which would be a key signature for identifying chlorine-containing fragments and the molecular ion of any derivative.

Table 1: Hypothetical Isotopic Data for a Derivative of this compound

| Ion Formula | Calculated m/z | Observed m/z |

| [C₉H₇ClN₂O₂]⁺ | 196.0247 | Data Not Available |

| [C₉H₇³⁷ClN₂O₂]⁺ | 198.0218 | Data Not Available |

This table illustrates the expected high-resolution mass data for the parent compound, which would serve as a reference for analyzing its derivatives.

Multi-Dimensional Nuclear Magnetic Resonance Spectroscopy (e.g., NOESY, COSY, HSQC, HMBC) for Complex Derivative Structural Assignment

Multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the complete structural elucidation of complex organic molecules. For derivatives of this compound, a suite of 2D NMR experiments would be employed to assign the proton (¹H) and carbon (¹³C) signals and to establish the connectivity within the molecule.

COSY (Correlation Spectroscopy) would reveal proton-proton (¹H-¹H) coupling correlations, helping to identify adjacent protons in the pyridine (B92270) ring and any attached side chains of a derivative.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, providing a clear map of which protons are attached to which carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons. This technique would be vital for determining the stereochemistry and conformation of derivatives.

Table 2: Representative 2D NMR Correlations for a Hypothetical Derivative

| Experiment | Correlation Type | Information Gained |

| COSY | ¹H-¹H | Connectivity of protons on the pyridine ring and substituents. |

| HSQC | ¹H-¹³C (1-bond) | Direct C-H attachments. |

| HMBC | ¹H-¹³C (2-3 bonds) | Connectivity across heteroatoms and quaternary carbons. |

| NOESY | ¹H-¹H (through space) | Stereochemistry and conformational analysis. |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis in New Derivatives

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule. For new derivatives of this compound, these methods would provide quick and valuable structural information.

IR Spectroscopy would be sensitive to polar functional groups. The characteristic stretching frequencies of the nitrile (C≡N), ester carbonyl (C=O), and any newly introduced functional groups (e.g., -OH, -NH₂, -C=C-) would be readily identifiable.

Raman Spectroscopy is complementary to IR and is particularly useful for analyzing non-polar bonds and symmetric vibrations. The pyridine ring vibrations and the nitrile group would likely show strong Raman signals.

Table 3: Key Vibrational Frequencies for Functional Group Identification

| Functional Group | Typical Wavenumber (cm⁻¹) | Spectroscopic Method |

| Nitrile (C≡N) | 2240-2210 | IR, Raman |

| Ester Carbonyl (C=O) | 1750-1730 | IR |

| C-Cl | 800-600 | IR |

| Pyridine Ring | 1600-1400 | IR, Raman |

X-ray Crystallography of Key Intermediates and Final Products

X-ray crystallography provides the definitive, three-dimensional structure of a molecule in the solid state. Obtaining single crystals of key intermediates or the final derivatives of this compound would unambiguously confirm their molecular structure, including bond lengths, bond angles, and stereochemistry. This technique is considered the gold standard for structural determination and would be invaluable for validating the structures proposed by spectroscopic methods. While no crystal structures for derivatives of this compound have been reported, the analysis of related compounds shows the utility of this technique in confirming molecular geometry and intermolecular interactions in the solid state.

In-situ Spectroscopic Monitoring of Reaction Progress

In-situ spectroscopic techniques, such as real-time IR or Raman spectroscopy, allow for the monitoring of chemical reactions as they occur. This provides valuable mechanistic insights and helps to optimize reaction conditions. For reactions involving this compound, in-situ monitoring could track the disappearance of the reactant's characteristic spectral features and the emergence of signals corresponding to intermediates and the final product. This would enable the identification of transient species and the determination of reaction kinetics. For instance, the progress of a substitution reaction at the chloro position could be followed by observing changes in the vibrational modes associated with the C-Cl bond.

Future Directions and Emerging Research Avenues

Sustainable and Green Chemistry Approaches to Synthesis

The principles of green chemistry are increasingly integral to modern chemical synthesis, aiming to reduce environmental impact and enhance safety. Future research on Methyl 3-chloro-4-cyanopicolinate will likely prioritize the development of more sustainable synthetic routes. This includes the use of environmentally benign solvents, renewable starting materials, and catalytic processes that minimize waste.

One promising approach involves the use of heterogeneous catalysts, which can be easily separated from the reaction mixture and recycled. For instance, the synthesis of picolinate (B1231196) derivatives has been achieved using novel nanoporous heterogeneous catalysts like UiO-66(Zr)-N(CH2PO3H2)2, which facilitates the reaction at ambient temperatures. Research into similar catalysts for the specific synthesis of this compound could lead to more sustainable and cost-effective production methods.

Another green approach is the use of one-step hydrothermal synthesis, which has been successfully employed for producing chromium picolinate from 2-pyridinecarbonitrile and a chromic salt. This method is noted for its simple operation and low environmental pollution, making it an attractive model for developing a greener synthesis of the title compound. The use of agro-waste derived catalysts, such as water extract of orange fruit peel ash (WEOFPA) in glycerol, has also shown promise in the synthesis of related heterocyclic compounds, offering a potential avenue for sustainable catalyst development.

| Catalyst/Method | Reactants | Product | Key Advantages |

| UiO-66(Zr)-N(CH2PO3H2)2 | 2-oxopropanoic acid, ammonium (B1175870) acetate, malononitrile, various aldehydes | Picolinate derivatives | Ambient temperature, heterogeneous catalyst |

| Hydrothermal Synthesis | 2-pyridinecarbonitrile, chromic salt | Chromium picolinate | One-step process, low pollution |

| WEOFPA/Glycerol | Aromatic aldehydes, ethyl acetoacetate, hydroxylamine (B1172632) hydrochloride | 3-methyl-4-(hetero)arylmethylene isoxazole-5(4H)-ones | Use of agro-waste, green solvent |

Flow Chemistry and Continuous Processing for Efficient Production

Flow chemistry, or continuous processing, offers significant advantages over traditional batch methods, including enhanced safety, improved reaction control, and easier scalability. The application of flow chemistry to the synthesis of this compound is a key area for future research. This technology is particularly well-suited for handling hazardous reagents and intermediates, which may be involved in the synthesis of halogenated and cyanated heterocycles.

Continuous flow reactors can facilitate precise control over reaction parameters such as temperature, pressure, and reaction time, often leading to higher yields and purity. The synthesis of various heterocyclic compounds, including indoles and quinolines, has been successfully demonstrated using flow chemistry. These examples provide a strong foundation for developing a continuous manufacturing process for this compound. The integration of in-line purification and analysis techniques can further streamline the production process, making it more efficient and cost-effective.

| Flow Chemistry Advantage | Description | Relevance to this compound |

| Enhanced Safety | Minimizes the handling of hazardous materials by containing them in a closed system. | Synthesis may involve toxic cyanating agents and chlorinated precursors. |

| Precise Control | Allows for exact control of stoichiometry, temperature, and residence time. | Can lead to improved yield and selectivity of the desired product. |

| Scalability | Reactions can be scaled up by running the process for longer periods. | Facilitates the transition from laboratory-scale synthesis to industrial production. |

| Process Intensification | Combines multiple reaction and purification steps into a single, continuous process. | Reduces overall production time and resource consumption. |

Photochemical and Electrochemical Transformations of the Compound

Photochemical and electrochemical methods offer unique opportunities for the functionalization and transformation of organic molecules, often under mild conditions. Future research could explore the photochemical and electrochemical reactivity of this compound to generate novel derivatives.

Photoredox catalysis, for instance, has emerged as a powerful tool for the C-H functionalization of aromatic compounds, including pyridines. This approach could potentially be used to introduce new substituents onto the pyridine (B92270) ring of this compound. Nickel-catalyzed cyanation of aryl halides promoted by visible light is another relevant photochemical method that could be adapted for the synthesis of the target compound or its analogues.

Electrochemical synthesis provides an alternative, environmentally friendly approach to chemical transformations. The electrochemical carboxylation of pyridines using CO2 has been demonstrated, suggesting that the ester group of this compound could potentially be introduced via an electrochemical route. Furthermore, electrochemical methods have been developed for the cyanation of various heterocycles, which could be relevant for the synthesis of the title compound.

| Method | Transformation | Potential Application to this compound |

| Photoredox Catalysis | C-H arylation of pyridines | Introduction of aryl groups onto the pyridine ring. |

| Photochemical Ni-catalyzed Cyanation | Cyanation of aryl halides | Synthesis of the compound from a halogenated precursor. |

| Electrochemical Carboxylation | Carboxylation of pyridines with CO2 | Introduction of the carboxylate group. |

| Electrochemical Cyanation | C-H cyanation of heterocycles | Introduction of the cyano group. |

Bio-inspired Synthetic Strategies

Nature provides a rich source of inspiration for the development of novel synthetic strategies. The biosynthesis of pyridine alkaloids, for example, involves a series of enzymatic transformations that could be mimicked to create more efficient and selective synthetic routes. Future research could focus on developing bio-inspired or chemoenzymatic approaches to the synthesis of this compound.

The biosynthesis of nicotine (B1678760) and related pyridine alkaloids involves enzymes such as putrescine N-methyltransferase (PMT) and quinolinate phosphoribosyltransferase (QPT). While the direct application of these enzymes to a non-natural substrate like this compound may be challenging, the principles of enzymatic catalysis can guide the design of new, highly selective catalysts. For instance, the synthesis of the complex alkaloid ibogaine (B1199331) from a simple pyridine starting material highlights the power of synthetic strategies that draw inspiration from biosynthetic pathways.

Integration into Automated Synthesis Platforms

The increasing demand for new molecules in drug discovery and materials science has driven the development of automated synthesis platforms. These platforms can accelerate the synthesis and screening of compound libraries, enabling the rapid identification of molecules with desired properties. The integration of the synthesis of this compound and its derivatives into such platforms is a promising area for future research.

Automated platforms, often incorporating flow chemistry and robotic liquid handlers, can be used to explore a wide range of reaction conditions and starting materials, facilitating the optimization of the synthesis of this compound. Furthermore, by generating libraries of related compounds, researchers can systematically investigate structure-activity relationships, which is crucial for applications in medicinal chemistry and materials science. The use of automated preparative HPLC has been shown to be effective for the expedient exploration of reaction scope in a library-based format.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for Methyl 3-chloro-4-cyanopicolinate, and how do reaction conditions influence yield?

- Methodology : Synthesis typically involves sequential halogenation and cyanation of the picolinate backbone. For example, chlorination at the 3-position can be achieved using POCl₃ or SOCl₂ under reflux, followed by cyanation via nucleophilic substitution with CuCN or KCN in DMF at 80–100°C . Key parameters include stoichiometry (e.g., 1.2 equivalents of CuCN for complete substitution) and reaction time (6–12 hours). Yields are highly dependent on purification methods, with column chromatography (silica gel, hexane/EtOAc) providing >85% purity .

Q. How can researchers verify the structural identity of this compound using spectroscopic techniques?

- Methodology :

- NMR : Compare ¹H/¹³C NMR shifts with analogs. For instance, the methyl ester group typically resonates at δ 3.9–4.1 ppm (¹H) and δ 165–170 ppm (¹³C). The cyano group (C≡N) shows a sharp singlet at ~δ 110–120 ppm in ¹³C NMR .

- IR : Confirm the presence of ester (C=O stretch at ~1720 cm⁻¹) and cyano (C≡N stretch at ~2240 cm⁻¹) functional groups .

- Mass Spectrometry : ESI-MS in positive mode should display [M+H]⁺ at m/z 211.03 (calculated for C₈H₅ClN₂O₂).

Q. What are the recommended storage conditions to ensure compound stability?

- Methodology : Store in airtight, light-resistant containers under inert gas (N₂ or Ar) at –20°C. Degradation is accelerated by moisture; use molecular sieves or desiccants. Precautionary measures include avoiding contact with strong oxidizers and acids, as per hazard codes H315 (skin irritation) and H319 (eye irritation) .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

- Methodology : The electron-withdrawing cyano group at the 4-position deactivates the pyridine ring, reducing electrophilic substitution but enhancing nucleophilic aromatic substitution (SNAr) at the 3-chloro position. Steric hindrance from the methyl ester limits access to the 2-position. For Suzuki-Miyaura couplings, use Pd(PPh₃)₄ with arylboronic acids in THF/water (3:1) at 80°C, achieving ~70% yield .

Q. What analytical strategies resolve contradictions in reported biological activity data for derivatives of this compound?

- Methodology :

- Dose-Response Studies : Conduct IC₅₀ assays across multiple cell lines (e.g., HEK293, HeLa) to account for cell-specific variability.

- Metabolite Profiling : Use LC-MS/MS to identify hydrolysis products (e.g., free carboxylic acid from ester cleavage) that may contribute to observed bioactivity .

- Computational Modeling : Compare DFT-calculated electrostatic potential maps with experimental IC₅₀ values to correlate substituent effects with activity .

Q. How can crystallographic data improve mechanistic understanding of substituent interactions?

- Methodology : Single-crystal X-ray diffraction reveals bond angles and non-covalent interactions (e.g., C–H⋯O) that dictate molecular packing and stability. For example, the title compound in Methyl 4-(3-chloropropoxy)-3-methoxy-benzoate exhibits intermolecular C–H⋯O interactions at 2.8–3.0 Å, stabilizing the crystal lattice . Apply similar methods to analyze π-stacking or halogen bonding in this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.